Vinpocetine N-Oxide

Übersicht

Beschreibung

Vinpocetine N-Oxide is a derivative of the alkaloid vincamine, which is extracted from the periwinkle plant, Vinca minor . It has been clinically used in many countries for the treatment of cerebrovascular disorders such as stroke and dementia for more than 30 years . Currently, vinpocetine is also available in the market as a dietary supplement to enhance cognition and memory .

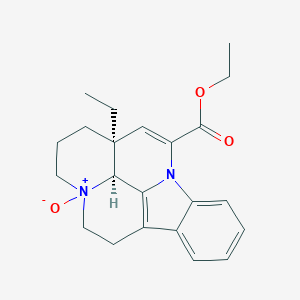

Molecular Structure Analysis

The molecular structure of Vinpocetine N-Oxide is represented by the formula C22H26N2O3 . For more detailed information about its molecular structure, you may refer to scientific databases or resources.

Wissenschaftliche Forschungsanwendungen

Neuroprotection in Acute Ischemic Stroke

Vinpocetine N-Oxide has been studied for its neuroprotective properties in the context of acute ischemic stroke. It is effective in reducing disability when used in the acute stage of stroke, although more research is needed to confirm its effects on case fatality .

Cognitive Enhancement

Research suggests that Vinpocetine N-Oxide may improve cognitive functions and memory. It has been shown to have a neuroprotective effect on long-term potentiation in Alzheimer’s disease models, which is crucial for learning and memory .

Anti-inflammatory Treatments

Vinpocetine N-Oxide exhibits anti-inflammatory properties by inhibiting cytokine production and NF-κB activation. This makes it a potential candidate for treating conditions associated with inflammation, such as inflammatory hyperalgesia .

Oxidative Stress Reduction

The compound has antioxidant activities, which help in reducing oxidative stress. This is particularly beneficial in neurodegenerative diseases where oxidative stress plays a significant role in disease progression .

Metabolic Regulation

Vinpocetine N-Oxide may influence metabolic processes, particularly in the brain. It has been linked to the regulation of cerebral blood flow, which is crucial for maintaining metabolic activity in brain tissues .

Treatment of Neurodegenerative Diseases

Due to its neuroprotective, anti-inflammatory, and antioxidant effects, Vinpocetine N-Oxide is being researched for its potential in treating various neurodegenerative diseases, including Parkinson’s disease and Alzheimer’s disease .

Ischemic Stroke Recovery

Vinpocetine N-Oxide may aid in the recovery process following an ischemic stroke. It has been associated with improved outcomes in stroke recovery, although further studies are required to establish definitive therapeutic protocols .

Cardiovascular Health

Studies have indicated that Vinpocetine N-Oxide could have applications in cardiovascular health, including the management of atherosclerosis, obesity, and pathological cardiac remodeling .

Wirkmechanismus

Target of Action

Vinpocetine N-Oxide primarily targets Phosphodiesterase enzyme 1 (PDE-1) and Nuclear Factor Kappa B (NF-κB) . PDE-1 is an enzyme that plays a crucial role in cellular signal transduction by regulating the intracellular concentrations of cyclic nucleotides . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

Vinpocetine N-Oxide exerts its effects by inhibiting the expression of NF-κB and PDE-1 . By inhibiting PDE-1, it increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain . The inhibition of NF-κB results in anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE-1 by Vinpocetine N-Oxide leads to an increase in cAMP/cGMP signaling in the dopaminergic neurons of the substantia nigra . This results in antioxidant effects (increasing cAMP) and anti-inflammatory effects (augmentation of cGMP), which reduce neurotoxicity and development of motor severity in Parkinson’s disease . Additionally, Vinpocetine N-Oxide has been shown to protect against cerebral ischemia/reperfusion injury via Connexin 43 phosphorylation by activating the PI3K/AKT pathway .

Pharmacokinetics

The main and active metabolite of Vinpocetine is Apovincaminic Acid (AVA). Due to the scarce information on AVA pharmacokinetics, a population pharmacokinetic model for AVA has been proposed based on a study in healthy volunteers with three different formulations of Vinpocetine .

Result of Action

Vinpocetine N-Oxide has protective and restorative effects against neuronal injury by reducing neuroinflammation, improving synaptic plasticity, and enhancing cerebral blood flow . It protects dopaminergic neurons by reducing oxidative stress, lipid peroxidation, glutamate neurotoxicity, and regulation of Ca+2 overloads . It can alleviate neuropathology through its anti-inflammatory, antioxidant, antiapoptotic, and neurogenic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Vinpocetine N-Oxide. For instance, oxidative degradation can lead to the formation of N-Oxide Impurity . .

Zukünftige Richtungen

Due to its excellent safety profile, increasing efforts have been put into exploring the novel therapeutic effects and mechanism of actions of vinpocetine in various cell types and disease models . These novel findings may facilitate the repositioning of vinpocetine for preventing or treating relevant disorders in humans .

Eigenschaften

IUPAC Name |

ethyl (15S,19S)-15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-22-11-7-12-24(26)13-10-16-15-8-5-6-9-17(15)23(19(16)20(22)24)18(14-22)21(25)27-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCRKORMLQOQIJ-ZZNRJTPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC[N+]3(C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCC[N+]3([C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 14037524 | |

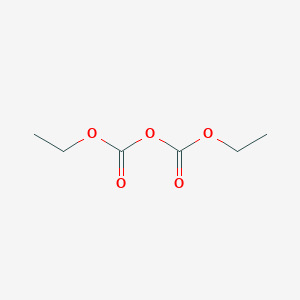

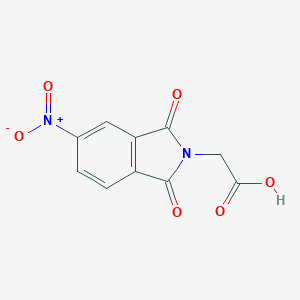

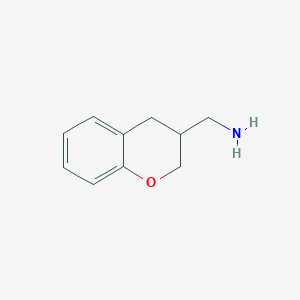

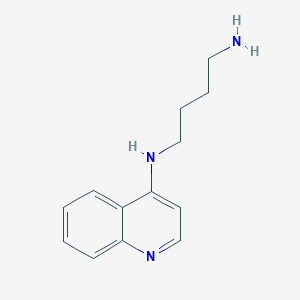

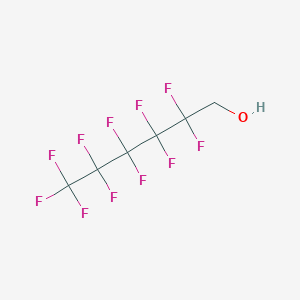

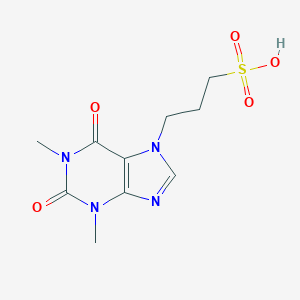

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)